molecular formula C5H7O8P2-3 B14256381 [(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate CAS No. 461675-91-2

[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate

Cat. No.: B14256381
CAS No.: 461675-91-2
M. Wt: 257.05 g/mol
InChI Key: XWBOFXGOOQOHDW-UHFFFAOYSA-K
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Description

[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate is a chemical compound with the molecular formula C6H11O7P. It is known for its unique structure, which includes a phosphoryl group and an enoxy group. This compound is used in various scientific research applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate typically involves the reaction of 3-methyl-4-oxobut-2-enoic acid with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which [(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The enoxy group can also interact with nucleophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    [(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate: Known for its unique combination of phosphoryl and enoxy groups.

    [(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] sulfate: Similar structure but with a sulfate group instead of a phosphate group.

    [(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] nitrate: Contains a nitrate group, leading to different reactivity and applications.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and versatility in various chemical reactions. Its ability to participate in both phosphorylation and nucleophilic substitution reactions makes it a valuable compound in scientific research .

Properties

CAS No.

461675-91-2

Molecular Formula

C5H7O8P2-3

Molecular Weight

257.05 g/mol

IUPAC Name

[(3-methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate

InChI

InChI=1S/C5H10O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,4H,3H2,1H3,(H,10,11)(H2,7,8,9)/p-3

InChI Key

XWBOFXGOOQOHDW-UHFFFAOYSA-K

Canonical SMILES

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C=O

Origin of Product

United States

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